molecular formula C12H16O7 B1665170 Arbutin CAS No. 497-76-7

Arbutin

Cat. No.: B1665170
CAS No.: 497-76-7
M. Wt: 272.25 g/mol
InChI Key: BJRNKVDFDLYUGJ-UHFFFAOYSA-N
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Description

Arbutin, also known as β-arbutin, is a glycosylated derivative of hydroquinone. It is naturally present in the leaves and bark of various plants, notably the bearberry plant (Arctostaphylos uva-ursi). This compound is widely recognized for its skin-lightening properties and is used in topical treatments to address hyperpigmentation issues by inhibiting the activity of tyrosinase, an essential enzyme for melanin synthesis in human skin .

Mechanism of Action

Arbutin, a natural hydroquinone glucoside, is found in various plants, particularly in the bearberry plant . It has been widely used in skincare and cosmetic products as a skin-lightening agent . In addition to its skin whitening property, this compound possesses other therapeutically relevant biological properties, such as antioxidant, antimicrobial, and anti-inflammatory .

Target of Action

This compound primarily targets the enzyme tyrosinase (E.C.1.14.18.1) in melanocytes . Tyrosinase is a key enzyme involved in the synthesis of melanin, the pigment responsible for skin color . This compound acts as a competitive inhibitor of tyrosinase by acting on the L-tyrosine binding site .

Mode of Action

This compound’s mode of action involves inhibiting the activity of tyrosinase, thereby leading to a reduction in melanin synthesis . It suppresses melanogenesis and mediates its de-pigmenting actions on human skin .

Biochemical Pathways

This compound affects the melanin synthesis pathway. By inhibiting tyrosinase, this compound reduces the formation of melanin in melanocytes . It has been shown that this compound can selectively downregulate eumelanin synthesis via DOPAchrome . Furthermore, this compound has been associated with the shikimate pathway .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract after getting converted to its bioactive hydroquinoid form and inactive glucose by stomach acids . .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It can inhibit skin inflammation , reduce melanin content , and promote cell apoptosis . It has also been shown to cause G1 cell cycle arrest and induce mitochondrial disruption in certain cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UV radiation can heighten tyrosinase activity, stimulate melanocyte production, and impede the metabolism of numerous melanocytes, resulting in the accumulation of plaques on the skin surface . This compound can inhibit these effects, demonstrating its protective mechanism against UV damage .

Biochemical Analysis

Biochemical Properties

Arbutin plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme tyrosinase. Tyrosinase is crucial in the biosynthesis of melanin, the pigment responsible for skin color. By inhibiting tyrosinase, this compound reduces melanin production, leading to its skin-lightening effects . Additionally, this compound interacts with various proteins and biomolecules, contributing to its anti-oxidant and anti-inflammatory properties .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in melanin synthesis, thereby reducing pigmentation . This compound also affects cell signaling pathways related to inflammation and oxidative stress, providing its anti-inflammatory and anti-oxidant benefits .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of tyrosinase. By binding to the active site of the enzyme, this compound prevents the conversion of tyrosine to melanin . This binding interaction is crucial for its skin-lightening properties. Additionally, this compound’s anti-oxidant activity involves scavenging free radicals and reducing oxidative stress within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard conditions, but its stability can be affected by factors such as pH and temperature . Long-term studies have shown that this compound can maintain its skin-lightening and anti-inflammatory effects over extended periods, although its efficacy may decrease with prolonged exposure to certain conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces melanin production and provides anti-inflammatory benefits without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including cytotoxicity and potential damage to cellular structures . It is essential to determine the optimal dosage to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . Enzymes such as glycosyltransferases play a crucial role in the metabolism of this compound, facilitating its conversion to active forms within cells . This compound’s interaction with these enzymes and cofactors influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its uptake and localization to specific cellular compartments . This compound’s distribution within tissues is influenced by factors such as its solubility and affinity for specific biomolecules . These interactions determine its localization and accumulation, affecting its overall efficacy.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells influences its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arbutin can be synthesized through several methods, including chemical synthesis and biocatalytic routes. One common method involves the glycosylation of hydroquinone with glucose derivatives. For example, the Helferich method uses acyl group donors, while the Koenigs–Knorr method uses bromo glucoside donors .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. For instance, engineered strains of Escherichia coli have been used to produce high yields of this compound by optimizing the supply of precursors such as phosphoenolpyruvate and uridine diphosphate glucose . Another method involves the biosynthesis of this compound using Pseudomonas chlororaphis, which has been engineered to enhance the shikimate pathway .

Chemical Reactions Analysis

Types of Reactions: Arbutin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroquinone and its derivatives, such as this compound pentaacetate and 4-acetoxyphenol .

Scientific Research Applications

Arbutin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Arbutin is often compared with other skin-lightening agents such as hydroquinone and its derivatives:

Properties

IUPAC Name

2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRNKVDFDLYUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859416
Record name 4-Hydroxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497-76-7
Record name arbutin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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